Home > Products > Screening Compounds P126295 > CCT 241533 dihydrochloride
CCT 241533 dihydrochloride -

CCT 241533 dihydrochloride

Catalog Number: EVT-256068
CAS Number:
Molecular Formula: C23H27FN4O4.2HCl
Molecular Weight: 515.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent Chk2 inhibitor (IC50 = 3 nM). Shows >63-fold selectivity for Chk1 over Chk2 and a panel of 84 other kinases. Inhibits Chk2 activation in response to etoposide-induced DNA damage in HT29 cells. Blocks ionizing radiation-induced apoptosis of mouse thymocytes.
Overview

CCT 241533 dihydrochloride is a potent and selective inhibitor of the checkpoint kinase 2 (CHK2), an important enzyme involved in the cellular response to DNA damage. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its ability to enhance the efficacy of certain chemotherapeutic agents by inhibiting CHK2 activity. The chemical structure of CCT 241533 dihydrochloride allows it to effectively bind to the ATP-binding site of CHK2, thereby blocking its function.

Source and Classification

CCT 241533 dihydrochloride is classified as a small molecule inhibitor specifically targeting CHK2. It is identified by the CAS number 1962925-28-5 and is available from various suppliers including Tocris Bioscience and MedChemExpress . The compound has been extensively studied in vitro and in vivo for its pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT 241533 dihydrochloride involves several key steps, typically starting from commercially available precursors. The detailed synthetic route has been documented in scientific literature, with modifications that may enhance yield or purity. The synthesis generally includes the formation of a quinazoline core, which is crucial for its inhibitory activity against CHK2.

In one study, CCT 241533 was synthesized using a multi-step process that included reactions such as cyclization and functional group modifications to achieve the desired molecular structure . The final product is purified through techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Molecular Structure Analysis

Structure and Data

CCT 241533 dihydrochloride has a complex molecular structure characterized by a quinazoline core substituted with various functional groups that enhance its binding affinity for CHK2. The crystal structure analysis reveals that it occupies the ATP-binding site of CHK2, forming critical hydrogen bonds that stabilize the inhibitor-enzyme interaction.

The molecular formula of CCT 241533 dihydrochloride can be represented as C16H17Cl2N4OC_{16}H_{17}Cl_2N_4O, with a molecular weight of approximately 366.24 g/mol. Its three-dimensional configuration allows for effective interaction with the kinase domain, which is essential for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

CCT 241533 dihydrochloride primarily functions as an inhibitor through competitive inhibition of CHK2. This means that it competes with ATP for binding to the active site of the enzyme. The inhibition kinetics have been characterized, showing an IC50 value of approximately 3 nM, indicating high potency .

In biochemical assays, CCT 241533 has demonstrated minimal cross-reactivity with other kinases, maintaining a selectivity ratio greater than 63-fold over CHK1, which is another key kinase involved in DNA damage response . This selectivity is crucial for minimizing off-target effects during therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of CCT 241533 dihydrochloride involves its binding to the ATP-binding pocket of CHK2, inhibiting its phosphorylation activity. This inhibition prevents CHK2 from phosphorylating downstream targets involved in cell cycle regulation and DNA repair processes. Specifically, it blocks autophosphorylation at serine 516, which is critical for CHK2 activation following DNA damage .

By inhibiting CHK2, CCT 241533 enhances the sensitivity of cancer cells to DNA-damaging agents such as etoposide, thereby potentially improving therapeutic outcomes in cancer treatment . This mechanism underscores its role as a valuable tool in cancer research and therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCT 241533 dihydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and water at certain concentrations.
  • Stability: The compound shows stability under physiological conditions but should be stored properly to prevent degradation.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are essential for determining suitable conditions for laboratory experiments and potential clinical applications.

Applications

Scientific Uses

CCT 241533 dihydrochloride has significant applications in scientific research, particularly in studies focused on:

  • Cancer Therapeutics: As a selective inhibitor of CHK2, it is used to investigate the role of this kinase in tumor biology and response to chemotherapy.
  • Drug Development: It serves as a lead compound for developing new cancer therapies aimed at enhancing the effectiveness of existing treatments.
  • Biochemical Assays: Researchers utilize CCT 241533 in various assays to study kinase activity and cellular responses to DNA damage.
Introduction to Checkpoint Kinase 2 (Chk2) and Therapeutic Targeting

Chk2 in DNA Damage Response and Genomic Stability

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase encoded by the CHEK2 gene, serving as a critical transducer in the DNA damage response (DDR) network. Activated primarily by ataxia telangiectasia mutated (ATM) kinase in response to double-strand breaks (DSBs), Chk2 undergoes a multi-step activation process:

  • Phosphorylation at Thr68 in its SQ/TQ cluster domain (SCD) by ATM initiates dimerization.
  • Trans-autophosphorylation at residues Thr383 and Thr387 in the activation loop (T-loop) enhances kinase activity.
  • Cis-autophosphorylation at Ser516 stabilizes the active monomeric form [1] [9].

Once activated, Chk2 phosphorylates >20 downstream substrates involved in:

  • Cell Cycle Arrest: Via CDC25 phosphatase inactivation, halting G1/S or G2/M progression.
  • DNA Repair: Phosphorylation of BRCA1 promotes homologous recombination (HR) [1] [5].
  • Apoptosis: Activation of p53 and E2F1 in irreparable damage [3] [6].

Chk2’s role extends beyond canonical DDR, influencing telomere maintenance, viral defense, and mitochondrial DNA repair [1]. Its dysfunction correlates with genomic instability and cancer susceptibility, positioning it as a guardian against tumorigenesis [3] [5].

Table 1: Key Phosphorylation Sites in Chk2 Activation

ResidueDomainFunctionActivating Kinase
Thr68SQ/TQ ClusterInitiates dimerizationATM/DNA-PK
Thr383/387T-loopEnhances catalytic activityAutophosphorylation
Ser516C-terminalStabilizes active monomerAutophosphorylation
Ser379Linker regionFacilitates ubiquitin-mediated degradationAutophosphorylation [1] [9]

Rationale for Chk2 Inhibition in Cancer Therapeutics

Chk2 inhibition offers a multipronged anticancer strategy:

  • Synthetic Lethality with PARP Inhibitors: Chk2 supports HR repair by phosphorylating BRCA1. Inhibiting Chk2 in BRCA-deficient cells exacerbates genomic instability, synergizing with PARP inhibitors (e.g., olaparib) [2] [10].
  • Checkpoint Abrogation in p53-Deficient Tumors: p53-mutant cancers rely on Chk2-mediated G2/M arrest for DNA repair. Chk2 inhibitors force cells with DNA damage into mitosis without repair, promoting mitotic catastrophe [6] [9].
  • Overcoming PARP Inhibitor Resistance: BRCA-proficient tumors resist PARP inhibitors via residual HR activity. Dual Chk2/PARP inhibition disrupts both HR and non-homologous end joining (NHEJ), broadening applicability [10].

Notably, Chk2 inhibition may spare normal tissues by suppressing p53-dependent apoptosis triggered by chemotherapy, reducing off-target toxicity [3] [9].

Emergence of CCT 241533 as a Selective Chk2 Inhibitor

CCT 241533 is a potent ATP-competitive inhibitor of Chk2, identified through structure-based drug design. Key characteristics include:

  • Potency and Selectivity: Inhibits Chk2 with an IC₅₀ of 3 nM and >63-fold selectivity over Chk1. At 1 μM, it shows minimal activity against 84 other kinases, including CDKs and PI3Ks [2] [7].
  • Chemical Properties: A dihydrochloride salt with the chemical name (3R,4S)-4-[[2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol dihydrochloride. It is soluble in water (10 mM) and DMSO (100 mM) [7].
  • Mechanistic Validation: Suppresses Chk2 autophosphorylation at Ser516 and Thr68 in tumor cells after DNA damage (e.g., etoposide exposure). It also blocks ionizing radiation-induced apoptosis in thymocytes, confirming target engagement [2] [7].

Table 2: Selectivity Profile of CCT 241533

KinaseIC₅₀ (nM)Selectivity vs. Chk2
Chk231-fold (reference)
Chk1>190>63-fold
RSK2>1,000>333-fold
CDK2>1,000>333-fold
ATM>1,000>333-fold [2] [7]

Crystallography studies confirm that CCT 241533 binds the Chk2 ATP pocket, forming hydrogen bonds with Glu302 and hydrophobic interactions with Leu229 and Val336 [9]. Its synergy with PARP inhibitors in p53-mutant models positions it as a tool to expand DDR-targeted therapy beyond BRCA-mutant cancers [2] [10].

Properties

Product Name

CCT 241533 dihydrochloride

Molecular Formula

C23H27FN4O4.2HCl

Molecular Weight

515.41

Synonyms

(3R,4S)-4-[[2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.